molecular formula C10H10BrN3O B1527638 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine CAS No. 1123194-98-8

6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

Cat. No.: B1527638
CAS No.: 1123194-98-8
M. Wt: 268.11 g/mol
InChI Key: UDJPEUQUZMPTFQ-UHFFFAOYSA-N
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Description

6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine is a chemical compound characterized by its bromine, methoxy, and imidazole functional groups. This compound is part of the broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological and chemical properties.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antiviral properties. Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory conditions. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine plays a significant role in biochemical reactions due to its unique structure. The imidazole ring in this compound is known to interact with various enzymes and proteins, potentially acting as an inhibitor or activator depending on the context . For instance, imidazole-containing compounds have been shown to inhibit enzymes like cytochrome P450, which are crucial for drug metabolism . Additionally, the bromine atom and methoxy group may contribute to the compound’s binding affinity and specificity towards certain biomolecules.

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, which are key regulators of cell signaling . Furthermore, it can affect the expression of genes involved in metabolic pathways, potentially altering the cellular metabolic flux . These effects can lead to changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. For instance, the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to inhibition or activation . Additionally, the compound may interact with DNA and RNA, influencing gene expression and protein synthesis . These interactions can result in changes in cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in sustained alterations in cellular processes, which may be reversible or irreversible depending on the context .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit therapeutic effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, it may induce toxic or adverse effects, including cellular damage and organ dysfunction . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The compound’s interactions with cofactors and other metabolic enzymes can influence its metabolic flux and the levels of metabolites in the cell . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to different cellular compartments . The localization and accumulation of the compound can affect its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound may be directed to specific organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization can impact its activity and function, as different cellular compartments provide distinct microenvironments that can modulate the compound’s effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine typically involves multi-step organic reactions. One common method is the reaction of 2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, often involving continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.

  • Reduction: Lithium aluminum hydride, in anhydrous ether.

  • Substitution: Various nucleophiles, such as sodium iodide, in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Various oxidized derivatives, depending on the specific conditions.

  • Reduction: Reduced forms of the compound.

  • Substitution: Derivatives where the bromine atom is replaced by other functional groups.

Comparison with Similar Compounds

  • 2-Methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine

  • 6-Bromo-2-methoxy-3-(1H-imidazol-1-yl)pyridine

  • 6-Bromo-2-methoxy-3-(5-methyl-1H-imidazol-1-yl)pyridine

Uniqueness: 6-Bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine stands out due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the bromine atom and the methoxy group at specific positions on the pyridine ring contribute to its unique properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-2-methoxy-3-(4-methylimidazol-1-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-7-5-14(6-12-7)8-3-4-9(11)13-10(8)15-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJPEUQUZMPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=C(N=C(C=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of ammonium acetate (267 g) and N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (199 g) in glacial acetic acid (400 mL) was stirred at 130° C. for one hour and 10 minutes. The reaction solution was brought back to room temperature. Ethyl acetate and ice water were added to the reaction solution, and the mixture was ice-cooled. Then, concentrated aqueous ammonia (500 mL) was added dropwise and then the organic layer was separated. The resulting organic layer was sequentially washed with water and brine and dried over anhydrous magnesium sulfate. Then, the organic layer was purified by short silica gel column chromatography (carrier: Wakogel™ C-200 manufactured by Wako Pure Chemical Industries, Ltd.; elution solvent: ethyl acetate). The eluted fraction was concentrated. The resulting residue was triturated with ethyl acetate and tert-butyl methyl ether and dried under reduced pressure to obtain 107.7 g of the title compound.
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267 g
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199 g
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400 mL
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ice water
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500 mL
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Synthesis routes and methods II

Procedure details

A mixture of N-(6-bromo-2-methoxypyridin-3-yl)-N-(2-oxopropyl)formamide (7072 mg, 24.63 mmol) and ammonium acetate (8714 mg, 113 mmol) in 16 mL of acetic acid was heated at 140° C. for 1 h. The reaction mixture was cooled to rt and poured into a mixture of icewater and ethyl acetate. The pH of the resulting mixture was brought to pH 9 with a 50% aqueous sodium hydroxide solution. The organic layer was separated and the aqueous layer was extracted with ethyl acetate. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 6-bromo-2-methoxy-3-(4-methyl-1H-imidazol-1-yl)pyridine (959.0 mg, 3.58 mmol, 14.52% yield) as brown solid. LC-MS (M+H)+=270.0.
Quantity
7072 mg
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reactant
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8714 mg
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reactant
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16 mL
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solvent
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Synthesis routes and methods III

Procedure details

To a mixture of N-(6-bromo-2-methoxypyridin-3-yl)formamide (8.0 g), cesium carbonate (20.1 g) and potassium iodide (580 mg) in DMF (40 mL) was added 1-chloropropan-2-one (4.13 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, water was added, and the mixture was extracted with ethyl acetate. The extract was washed with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. Acetic acid (50 mL) and ammonium acetate (26.7 g) were added to the residue, and the mixture was stirred at 130° C. for 3 hr. The reaction mixture was allowed to cool to room temperature, and the solvent was evaporated under reduced pressure. Water was added, and the mixture was neutralized with aqueous sodium hydroxide solution and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (4.72 g).
Quantity
8 g
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reactant
Reaction Step One
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cesium carbonate
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20.1 g
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reactant
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580 mg
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reactant
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40 mL
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4.13 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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